molecular formula C17H30N2O5S B1426053 Mono-T-butoxycarbonyl 1,5-diaminopentane toluenesulfonic acid salt CAS No. 713520-27-5

Mono-T-butoxycarbonyl 1,5-diaminopentane toluenesulfonic acid salt

Cat. No. B1426053
CAS RN: 713520-27-5
M. Wt: 374.5 g/mol
InChI Key: HIKFZTSCNAAZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mono-T-butoxycarbonyl 1,5-diaminopentane toluenesulfonic acid salt, also known as Boc-NH (CH 2) 5NH 2 · nTosOH, is a chemical compound with the empirical formula C10H22N2O2 · xC7H8O3S .


Synthesis Analysis

This compound is used as a building block for solid phase peptide synthesis . It is a diaminopentane monoprotected with an acid-labile Boc protecting group .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Hill Notation: C10H22N2O2 · xC7H8O3S .


Chemical Reactions Analysis

As a reagent, this compound is suitable for use as a spacer in peptide synthesis . The Boc protecting group can be removed under acidic conditions, allowing for further reactions with the exposed amine group .


Physical And Chemical Properties Analysis

This compound is a white to slight yellow to beige powder . It has a molar mass of 374.5 g/mol . It is stored at temperatures between 2-8°C .

Scientific Research Applications

Peptide Synthesis

This compound is primarily used as a building block in peptide synthesis . It serves as a spacer due to its chain length and the presence of two amine groups that can be selectively protected and deprotected. This allows for the sequential addition of amino acids in the synthesis of peptides.

Medicinal Chemistry

In medicinal chemistry, this compound’s protected amine groups are valuable for creating specific peptide sequences that can mimic biological active peptides or proteins, which are often used in drug discovery and development processes .

Biochemistry Research

In biochemistry, it’s utilized for studying protein-protein interactions. The compound can be incorporated into peptides that are used as probes to understand how proteins recognize and bind to each other, which is crucial for elucidating cellular signaling pathways .

Materials Science

The compound finds application in materials science, particularly in the development of novel polymeric materials. Its bifunctional nature allows it to act as a crosslinker, which can enhance the mechanical properties of polymers .

Environmental Science

Researchers use this compound in environmental science to study the degradation of peptide-based materials. Understanding how such compounds break down in the environment is essential for developing sustainable materials .

Analytical Chemistry

In analytical chemistry, Mono-T-butoxycarbonyl 1,5-diaminopentane toluenesulfonic acid salt is used as a standard or reference compound in chromatography to help identify and quantify peptides in complex biological samples .

Pharmacology

Pharmacologically, it’s used in the synthesis of peptide-based drugs. These drugs can have various therapeutic applications, including as hormones, vaccines, and enzyme inhibitors .

Chemical Engineering

In chemical engineering, this compound is used in process development for the large-scale synthesis of peptides. Its role in optimizing the synthesis process is crucial for the production of peptides at an industrial scale .

Safety And Hazards

A Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) should be consulted for detailed safety and hazard information . Always handle chemicals with appropriate safety equipment and follow standard safety protocols.

properties

IUPAC Name

tert-butyl N-(5-aminopentyl)carbamate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2.C7H8O3S/c1-10(2,3)14-9(13)12-8-6-4-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,11H2,1-3H3,(H,12,13);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKFZTSCNAAZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)NCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mono-T-butoxycarbonyl 1,5-diaminopentane toluenesulfonic acid salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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